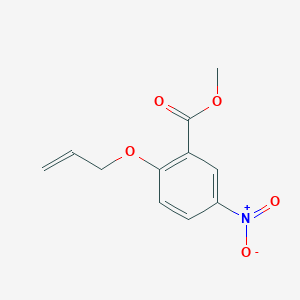

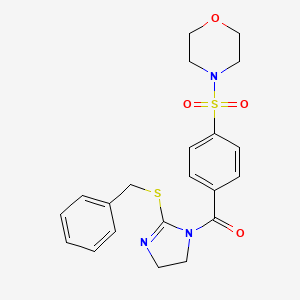

Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a nitro group (NO2), and a prop-2-en-1-yloxy group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Methyl Benzoate are often synthesized through Fischer Esterification, a reaction between a carboxylic acid and an alcohol .Applications De Recherche Scientifique

Direct Observation and Study of Reactive Intermediates

Research has highlighted the generation and observation of reactive intermediates in solution, such as acyl nitroso species, through the study of related benzoate compounds. These studies, conducted via techniques like time-resolved IR spectroscopy, provide insights into the reactivity and kinetics of such intermediates, which are crucial for understanding their potential applications in synthetic chemistry and material science (Cohen et al., 2003).

Photopolymerization and Material Modification

Innovations in photopolymerization have been demonstrated using compounds bearing chromophore groups linked to aminoxyl functions, akin to Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate. Such compounds can undergo UV irradiation to generate radicals, facilitating photopolymerization processes. This advancement opens up new avenues for designing light-responsive materials with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Development of Novel Synthesis Pathways

Research has also focused on novel synthesis pathways involving diazo derivatives and their conversion into valuable chemical entities. For instance, studies on the synthesis and behavior of diazo derivatives upon photolysis and thermolysis reveal potential for creating pyrazole derivatives, which are of interest in pharmaceutical chemistry and material science (Horton & Philips, 1972).

Catalysis and Chemical Transformations

Metal-organic frameworks (MOFs) incorporating nitro-benzoate derivatives have shown promise as heterogeneous catalysts for specific chemical transformations, such as the enamination of β-ketoesters. These findings suggest the potential of Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate derivatives in catalyzing selective organic reactions, which is crucial for the development of efficient, sustainable chemical processes (Zhao et al., 2013).

Environmental and Corrosion Studies

Investigations into the corrosion inhibition properties of related compounds on metal surfaces in acidic environments offer insights into the potential use of Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate derivatives as corrosion inhibitors. This application is vital for protecting metals in industrial systems against corrosive damage, thus enhancing their longevity and reliability (Kalia et al., 2020).

Propriétés

IUPAC Name |

methyl 5-nitro-2-prop-2-enoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-3-6-17-10-5-4-8(12(14)15)7-9(10)11(13)16-2/h3-5,7H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDCUWGFRCDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)

![3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2979743.png)

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)